Beta-D-Glucose
Description
Beta-D-glucose (C₆H₁₂O₆) is a monosaccharide and one of the two anomeric forms of D-glucose, distinguished by the axial orientation of the hydroxyl (-OH) group on the anomeric carbon (C1) in its six-membered pyranose ring . This configuration contrasts with alpha-D-glucose, where the C1-OH group is equatorial. In aqueous solutions, this compound constitutes ~64% of the equilibrium mixture (with ~36% alpha-D-glucose and <0.01% linear form) due to its greater thermodynamic stability . Both anomers are transported across cell membranes via GLUT1 transporters, with their neutral microspecies (99.99%) dominating at physiological pH .
This compound serves as a primary energy source in glycolysis and participates in glycogen synthesis, cellulose metabolism, and microbial fermentation . Its derivatives, such as this compound 6-phosphate and this compound pentaacetate, are critical in metabolic pathways and pharmaceutical applications .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
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InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
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InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
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Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
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Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
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Molecular Formula |
C6H12O6 | |
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Related CAS |
26874-89-5 | |
| Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
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Solubility |
1200.0 mg/mL | |
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CAS No. |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
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Melting Point |
146 - 150 °C | |
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Biological Activity
β-D-glucose, a simple sugar and a primary energy source for living organisms, plays a significant role in various biological processes. Its biological activity extends beyond mere energy provision, influencing immune responses, cellular metabolism, and even serving as a precursor in the synthesis of complex carbohydrates. This article explores the multifaceted biological activities of β-D-glucose, supported by data tables, case studies, and detailed research findings.
Immunomodulatory Effects
Research has demonstrated that β-D-glucose, particularly in its polymeric form as β-glucans, exhibits notable immunomodulatory properties. These compounds can enhance the immune response by activating various immune cells including macrophages, natural killer (NK) cells, and neutrophils.
Key Findings:
- Activation of Immune Cells : β-glucans stimulate macrophages and neutrophils to produce cytokines like interleukin (IL)-1 and tumor necrosis factor (TNF)-α, which play critical roles in inflammation and immune responses .
- Dectin-1 Receptor : The recognition of β-glucans by the Dectin-1 receptor on dendritic cells is pivotal for initiating adaptive immunity .
Antitumor Activity
β-D-glucose also shows promise in cancer therapy. Studies have indicated that compounds derived from β-D-glucose can inhibit cancer cell proliferation and induce apoptosis.
Case Study: 1,2,3,4,6-Pentagalloyl-β-D-glucose (β-PGG)
A study investigated the effects of β-PGG on gastric cancer cells. The results indicated:
- Inhibition of Cell Proliferation : β-PGG significantly reduced the proliferation of gastric cancer cells through apoptosis induction .
- Mechanism : The study identified key signaling pathways involved in cell cycle regulation and apoptosis, particularly emphasizing the p53 pathway .
Detection of Invasive Fungal Disease
The presence of (1→3)-β-D-glucan in serum has been utilized as a biomarker for diagnosing invasive fungal diseases (IFDs).
Performance Characteristics:
A meta-analysis summarized findings from multiple studies indicating:
- Sensitivity : Ranges between 60% to 90% for detecting IFDs in high-risk patients.
- Specificity : Increased specificity (up to 99%) with consecutive positive test results .
Antioxidant Properties
β-D-glucose derivatives have been explored for their antioxidant activities. For instance, polysaccharides derived from plants like Glycyrrhiza uralensis exhibit significant antioxidant effects.
Research Insights:
- Antioxidant Activity : Studies showed that polysaccharides extracted from Glycyrrhiza uralensis could scavenge free radicals effectively .
- Immunological Activity : These polysaccharides also enhanced lymphocyte proliferation and nitric oxide production, indicating potential immunomodulatory effects .
Summary of Biological Activities
Scientific Research Applications
Biochemical Research
1.1 Metabolic Studies
Beta-D-glucose is fundamental in metabolic studies due to its role as a primary energy source. Research has demonstrated that this compound metabolism can be modeled to understand its effects on pancreatic islets. A study proposed a model for the metabolism of alpha- and this compound in rat pancreatic islets, highlighting the importance of these sugars in insulin secretion and glucose homeostasis .
1.2 Glycan Structure and Immunology
this compound 1-phosphate units have been identified as critical structural components of bacterial glycans, influencing immunological responses. Research has shown that these moieties are integral to the structure of glycan from Streptococcus faecalis, affecting antibody production .
Medical Applications
2.1 Diabetes Management
this compound is central to diabetes research, particularly concerning glucose homeostasis and insulin sensitivity. In preclinical studies, treatments involving this compound have been linked to improved glucose control in diabetic models, demonstrating its potential as a therapeutic agent .
2.2 Cancer Research
The compound has been investigated for its anti-cancer properties. Penta-O-galloyl-beta-D-glucose (PGG), a derivative of this compound, has shown promise in inhibiting cancer cell invasion and proliferation. Studies indicate that PGG can suppress metalloproteinase activity, which is crucial for cancer metastasis .
Nutritional Applications
3.1 Dietary Supplementation
this compound is commonly used as a dietary supplement due to its role in energy metabolism. Its consumption can enhance physical performance and recovery in athletes by providing an immediate source of energy during intense exercise.
3.2 Food Industry
In the food industry, this compound serves as a sweetener and a fermentable substrate for yeast in brewing and baking processes. Its ability to undergo fermentation makes it valuable for producing alcohol and carbon dioxide, essential in various food products.
Industrial Applications
4.1 Biotechnology
this compound is utilized in biotechnological applications, particularly in the production of biofuels through fermentation processes. It serves as a substrate for microbial fermentation, leading to the production of ethanol and other biofuels.
4.2 Pharmaceutical Formulations
In pharmaceuticals, this compound is often included in formulations for intravenous solutions due to its ability to provide energy quickly to patients who are unable to consume food orally.
Case Studies
Comparison with Similar Compounds
Structural Differences
Metabolic Roles
Glycolysis :
- This compound is phosphorylated to this compound 6-phosphate via hexokinase in C. acetobutylicum (Cac1 model) , whereas alpha-D-glucose is phosphorylated in E. coli (eco) and S. cerevisiae (Sce) .
- This compound 6-phosphate is isomerized to alpha-D-glucose 6-phosphate via phosphoglucomutase in glycogen synthesis .
Enzymatic Specificity :
Comparison with Other Structurally Related Compounds
This compound 6-Phosphate
This compound Derivatives
- This compound Pentaacetate: Applications: Antibacterial, antifungal, and antiviral agent; precursor for nucleoside analogs . Limitations: Limited toxicity data; requires further safety studies .
- N-Acetyl-N'-beta-D-Glucopyranosyl Urea (Acurea): Inhibits glycogen phosphorylase (Ki = 2.0 Å resolution) for diabetes management .
Functional Comparison with Non-Glucose Monosaccharides
Galactose vs. This compound
| Property | This compound | Galactose |
|---|---|---|
| Epimeric Carbon | C4 hydroxyl group equatorial | C4 hydroxyl group axial |
| Metabolic Entry | Directly enters glycolysis | Requires conversion to glucose 1-phosphate via Leloir pathway |
Cellobiose (Beta-1,4-Linked Glucose Dimer):
- Synthesized by cellobiose phosphorylase using this compound and alpha-D-glucopyranosyl phosphate .
- Critical in cellulose degradation by microbes like Bacillus subtilis .
Key Research Findings and Contradictions
- Model Variability :
- KEGG Reaction Mappings :
- D-glucose maps ambiguously to KEGG IDs C00031 (D-glucose), C00221 (this compound), and C00267 (alpha-D-glucose), complicating pathway alignments .
Preparation Methods
Synthesis of β-D-Glucose Pentaacetate
The acetylation of D-glucose with acetic anhydride in the presence of sodium acetate yields a mixture of α- and β-anomers of glucose pentaacetate. Key advancements in this method involve optimizing reaction conditions to favor the β-form:
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Catalyst and Solvent Systems : Sodium acetate (0.1–0.5 mol per mol glucose) in organic solvents like toluene or ethyl acetate enhances reaction control. For example, refluxing D-glucose with acetic anhydride (5–10 mol equivalents) in butyl acetate at 110–140°C for 1–3 hours produces β-D-glucose pentaacetate in yields exceeding 95%.
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Temperature and Time : Prolonged heating (3–24 hours) at reflux temperatures ensures complete acetylation while minimizing side reactions.
Separation of β-D-Glucose Pentaacetate from α-Anomer
Purification exploits the differential solubility of α- and β-anomers in aqueous acetic acid:
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Selective Crystallization : Diluting the acetylation mixture with water to achieve 15–30% acetic acid concentration at 45–60°C preferentially dissolves the α-anomer, leaving β-D-glucose pentaacetate as a crystalline solid. For instance, drowning a reaction mixture in 17.5% acetic acid at 55°C yields 95.4 lbs of β-D-glucose pentaacetate with 1.2% α-contamination.
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Yield Optimization : Recrystallization from ethanol further purifies the β-anomer, achieving 70–75% isolation yields.
Deacetylation to β-D-Glucose
Deprotection of β-D-glucose pentaacetate is achieved via alkaline hydrolysis:
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Conditions : Treatment with sodium methoxide (0.1–0.5 M in methanol) at 25°C for 4 hours removes acetyl groups, yielding β-D-glucose with >90% purity.
Enzymatic Synthesis Using Glycoside Phosphorylases
Maltose Phosphorolysis with Baker’s Yeast
Maltose phosphorylase catalyzes the reversible phosphorolysis of maltose into β-glucose-1-phosphate (βGlc1P) and glucose. To shift equilibrium toward βGlc1P production, baker’s yeast (Saccharomyces cerevisiae) metabolizes free glucose, driving the reaction forward:
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Reaction Setup : A 2 L system containing 500 mM maltose, 0.5 U/mL maltose phosphorylase, and 1% (w/v) yeast in 500 mM sodium phosphate (pH 6.5) at 30°C achieves 76% βGlc1P yield after 96 hours.
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Downstream Processing : Electrodialysis and crystallization yield 181 g of βGlc1P as a bis(cyclohexylammonium) salt, which is hydrolyzed to β-D-glucose using acid phosphatases.
Cellobiose Phosphorylase for Oligosaccharide Synthesis
Cellobiose phosphorylase from Cellvibrio gilvus synthesizes β-(1→4)-linked glucosyl-fructose derivatives. While primarily used for oligosaccharides, this enzyme’s specificity for β-anomers highlights its potential in β-D-glucose preparation.
Catalytic Hydrogenation of Glucose Derivatives
Hydrogenation of 1-Azido-β-D-Glucose
A mutant β-glucosidase (TxGH116D593A) catalyzes the transglucosylation of p-nitrophenyl-β-D-glucopyranoside with sodium azide to produce 1-azido-β-D-glucose. Subsequent hydrogenation removes the azide group, yielding β-D-glucose:
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Reaction Conditions : Hydrogenation at 55°C under 15 MPa H₂ pressure for 5 hours converts 1-azido-β-D-glucose to β-D-glucose with 54% yield.
Thermal and Chemical Mutarotation
Equilibrium Manipulation
β-D-Glucose can be enriched from an equilibrium mixture (36% β, 64% α) via:
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Selective Crystallization : Cooling a saturated aqueous solution to 0–5°C preferentially crystallizes β-D-glucose due to its lower solubility.
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Boronate Complexation : Formation of complexes with phenylboronic acid selectively stabilizes the β-anomer, enabling chromatographic separation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acetylation-Deacetylation | 70–75 | >95 | Scalable, high purity | Multi-step, solvent-intensive |
| Enzymatic Phosphorolysis | 76 | 98 | Eco-friendly, single-step | Requires specialized enzymes |
| Catalytic Hydrogenation | 54 | 90 | Mild conditions | Low yield, azide intermediate |
| Mutarotation | 36 | 85 | Simple | Low β-anomer yield |
Industrial and Research Applications
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Pharmaceuticals : β-D-glucose serves as a precursor for anticoagulants (e.g., heparin analogs) and glycosidase inhibitors.
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Food Science : Used in caramelization reactions and as a sweetener due to its stability under high temperatures.
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Biomaterials : Derivatives like β-D-glucose pentaacetate are intermediates in cellulose acetate production .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing β-D-glucose derivatives, and how are they characterized?
- Synthesis : β-D-Glucose pentaacetate is synthesized via acylation of D-glucose with acetic anhydride in the presence of pyridine as a catalyst. The reaction is monitored for completion using thin-layer chromatography (TLC), followed by recrystallization for purification .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (δ 2.06–5.30 ppm for acetyl and anomeric protons) and infrared (IR) spectroscopy (peaks at 1745–1655 cm⁻¹ for carbonyl groups) are standard methods. High-performance liquid chromatography (HPLC) is used for purity assessment .
Q. How does β-D-glucose function as a substrate in enzymatic assays?
- β-D-Glucose is a specific substrate for glucose oxidase (EC 1.1.3.4), which catalyzes its oxidation to D-glucono-1,5-lactone and hydrogen peroxide. This reaction is critical in biosensors for glucose quantification, where peroxide detection via colorimetric or electrochemical methods enables real-time monitoring .
- Methodological Note : Mutarotase (aldose 1-epimerase) is often added to equilibrate α- and β-anomers, ensuring accurate kinetic measurements .
Q. What analytical techniques distinguish β-D-glucose from its α-anomer in biological samples?
- Polarographic methods using β-D-glucose oxidase selectively detect the β-anomer. For comprehensive analysis, gas chromatography (GC) or enzymatic-coupled assays with mutarotase are employed to quantify total glucose and anomeric ratios .
Advanced Research Questions
Q. How can experimental design address contradictions in β-D-glucose’s role in metabolic flux analysis?
- Challenge : β-D-Glucose 6-phosphate (b-G6P) interconverts with α-D-glucose 6-phosphate and fructose 6-phosphate, complicating flux measurements .
- Resolution : Use isotopic labeling (e.g., ¹³C-glucose) with NMR or mass spectrometry to track anomer-specific metabolic pathways. Computational modeling of enzyme kinetics (e.g., glucose-6-phosphate isomerase) can resolve conflicting flux data .
Q. What methodological pitfalls arise when using β-D-glucose in nanoparticle synthesis?
- Optimization : In green synthesis of silver nanoparticles, β-D-glucose acts as a reducing agent, but reaction efficiency depends on temperature (50–80°C), starch concentration (stabilizer), and glucose-to-silver nitrate molar ratios. Inconsistent nanoparticle size distributions often stem from incomplete reduction or aggregation, which can be mitigated by controlled heating and sonication .
Q. How do researchers ensure specificity in β-D-glucose oxidase assays amid competing substrates?
- Troubleshooting : Glucose oxidase exhibits strict specificity for β-D-glucose, but contaminants like maltose or fructose may interfere. Pre-treatment with amyloglucosidase (to hydrolyze maltose) and mutarotase (to equilibrate anomers) improves accuracy. Validation via parallel HPLC analysis is recommended .
Methodological Recommendations
- Synthetic Chemistry : Use pyridine-free acylation conditions (e.g., DMAP catalyst) to reduce toxicity in β-D-glucose pentaacetate synthesis .
- Metabolic Studies : Employ stopped-flow spectroscopy to capture rapid mutarotation kinetics (t₁/₂ ~ minutes) in real-time .
Key Research Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
